2-methylpropyl 6-(2-chlorophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thiazine ring, and a carboxylate group. The presence of a 2-chlorophenyl group and a 2-methylpropyl group further adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with thiourea to form a thiazole intermediate. This intermediate is then reacted with ethyl acetoacetate to form the pyrimidine-thiazine core. The final step involves the esterification of the carboxylate group with 2-methylpropanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time. The purification process may involve crystallization, distillation, and chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Amines, Thiols, Sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, Sulfones
Reduction: Alcohols
Substitution: Amino derivatives, Thiol derivatives
Scientific Research Applications
2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXYETHYL 6-(2-CHLOROPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
- 2-ALKYL/ARYLAMINO-5-((6-(4-BROMO PHENYL) IMIDAZO[2,1-B]THIAZOL-3-YL) METHYL)-1,3,4-THIADIAZOLES
Uniqueness
2-METHYLPROPYL 6-(2-CHLOROPHENYL)-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is unique due to its specific combination of functional groups and its fused pyrimidine-thiazine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19ClN2O3S |
---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-methylpropyl 6-(2-chlorophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C18H19ClN2O3S/c1-11(2)10-24-17(23)13-9-20-18-21(15(22)7-8-25-18)16(13)12-5-3-4-6-14(12)19/h3-6,9,11,16H,7-8,10H2,1-2H3 |
InChI Key |
SJXSRKPUDBDIFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CN=C2N(C1C3=CC=CC=C3Cl)C(=O)CCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.